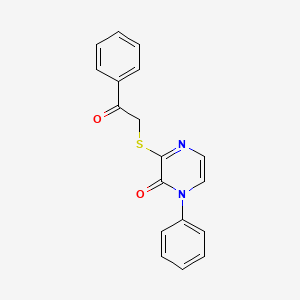
3-Phenacylsulfanyl-1-phenylpyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenacylsulfanyl-1-phenylpyrazin-2-one, also known as PSP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. PSP is a pyrazinone derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one is not fully understood. However, studies have shown that 3-Phenacylsulfanyl-1-phenylpyrazin-2-one induces apoptosis in cancer cells by activating the caspase cascade. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. In addition, 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to modulate the expression of various genes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to exhibit various biochemical and physiological effects. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has also been found to exhibit antioxidant activity and to scavenge free radicals.
実験室実験の利点と制限
One of the advantages of using 3-Phenacylsulfanyl-1-phenylpyrazin-2-one in lab experiments is its high yield synthesis method, which makes it easily accessible for researchers. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one is also stable under various conditions, making it a suitable compound for long-term storage. However, one of the limitations of using 3-Phenacylsulfanyl-1-phenylpyrazin-2-one in lab experiments is its low solubility in water, which may limit its applications in certain experiments.
将来の方向性
For the study of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one include the development of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one-based anticancer drugs, the study of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one's potential applications in the field of neurodegenerative diseases, and the study of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one's mechanism of action.
合成法
3-Phenacylsulfanyl-1-phenylpyrazin-2-one can be synthesized using different methods. One of the most common methods is the reaction of 3-chloro-1-phenylpyrazin-2-one with phenacylthiol in the presence of a base such as potassium carbonate. The reaction yields 3-Phenacylsulfanyl-1-phenylpyrazin-2-one as a yellow crystalline solid with a high yield.
科学的研究の応用
3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been extensively studied for its potential applications in various fields. One of the most promising applications of 3-Phenacylsulfanyl-1-phenylpyrazin-2-one is in the field of cancer research. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.
3-Phenacylsulfanyl-1-phenylpyrazin-2-one has also been studied for its potential applications in the field of neuroscience. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has been found to exhibit neuroprotective activity against oxidative stress-induced neuronal damage. 3-Phenacylsulfanyl-1-phenylpyrazin-2-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
3-phenacylsulfanyl-1-phenylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-16(14-7-3-1-4-8-14)13-23-17-18(22)20(12-11-19-17)15-9-5-2-6-10-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIICOSDBWCVJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2981195.png)
![3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one](/img/structure/B2981196.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide](/img/structure/B2981197.png)
![2-[4-(4-Propylphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2981199.png)
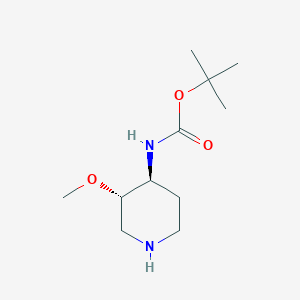
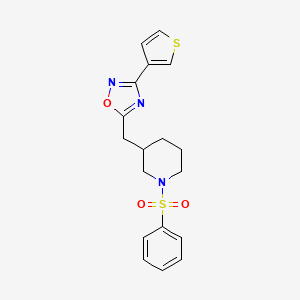
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2981204.png)
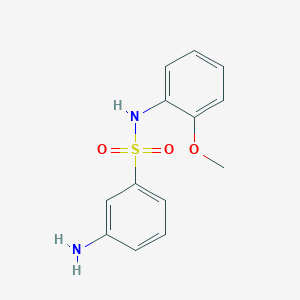
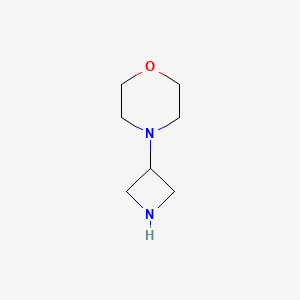
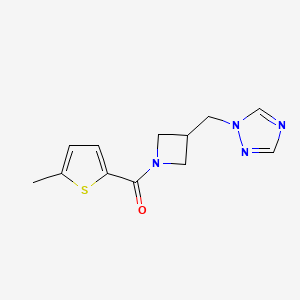
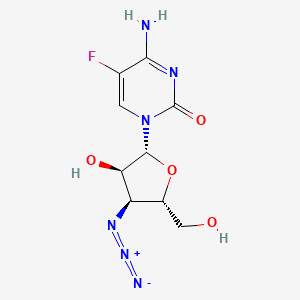
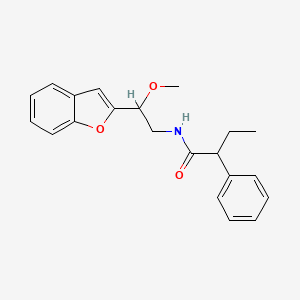
![[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride](/img/structure/B2981216.png)
